![molecular formula C16H13Br2ClO2 B11993397 4-[(1E)-1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-2-bromo-1-methoxybenzene](/img/structure/B11993397.png)
4-[(1E)-1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-2-bromo-1-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene is a complex organic compound with the molecular formula C16H13Br2ClO2 and a molecular weight of 432.542 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene typically involves multiple steps, including halogenation and coupling reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of bases like potassium carbonate and solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where bromine and chlorine are introduced to the aromatic ring under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It participates in coupling reactions like Suzuki–Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate.
Solvents: Toluene, ethanol, and other organic solvents.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and chemicals.
Mécanisme D'action
The mechanism of action of 2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include signal transduction pathways that regulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-1-(2-chloroethoxy)-4-methoxybenzene
- 1-bromo-4-[1-(4-bromophenyl)-2,2-dichlorovinyl]benzene
- 4-bromo-2-tert-butyl-1-methoxybenzene
Uniqueness
2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-1-methoxybenzene is unique due to its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C16H13Br2ClO2 |
|---|---|
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
2-bromo-4-[1-(3-bromo-4-methoxyphenyl)-2-chloroethenyl]-1-methoxybenzene |
InChI |
InChI=1S/C16H13Br2ClO2/c1-20-15-5-3-10(7-13(15)17)12(9-19)11-4-6-16(21-2)14(18)8-11/h3-9H,1-2H3 |
Clé InChI |
QKPDIKZRVRZZKH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=CCl)C2=CC(=C(C=C2)OC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


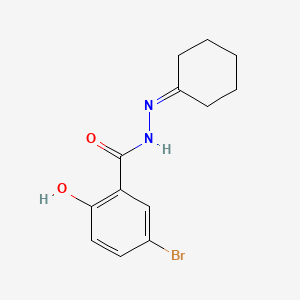
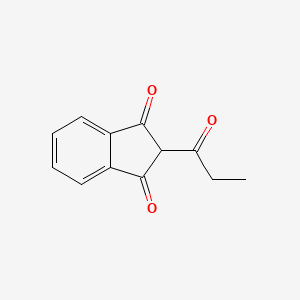
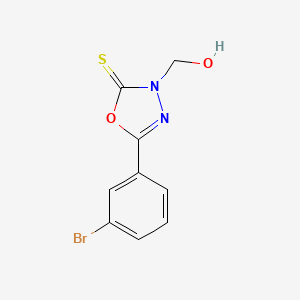
![9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993340.png)
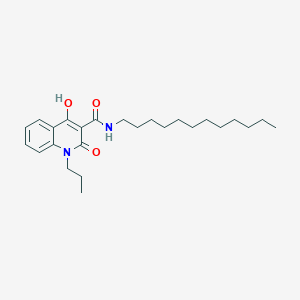
![2,4,6-trimethyl-N-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B11993364.png)
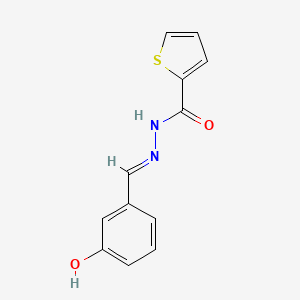

![2-(biphenyl-4-yloxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11993379.png)
![N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline hydrobromide](/img/structure/B11993389.png)
![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(4-methylphenyl)methylidene]propanehydrazide](/img/structure/B11993400.png)
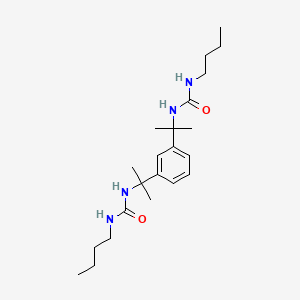
![N-cyclohexyl-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B11993403.png)
![(2E)-5-benzyl-3-phenyl-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11993411.png)
